molecular formula C10H18N2O3 B566517 (2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride CAS No. 105931-64-4

(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B566517
CAS No.: 105931-64-4
M. Wt: 214.26 g/mol
InChI Key: GIAZPLMMQOERPN-UHFFFAOYSA-N
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Description

H-Val-pro-OH hydrochloride: is a dipeptide compound composed of the amino acids valine and proline, with a hydrochloride group attached. It is often used in biochemical research and has applications in various scientific fields. The compound is known for its role as a substrate for skin fibroblast prolidase, an enzyme involved in collagen metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Val-pro-OH hydrochloride typically involves peptide bond formation between valine and proline. One common method involves the use of carbodiimide coupling agents such as EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of a coupling additive like Oxyma Pure. The reaction is carried out in a solvent mixture of dichloromethane (DCM) and dimethylformamide (DMF) at low temperatures to minimize epimerization .

Industrial Production Methods: Industrial production of H-Val-pro-OH hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: H-Val-pro-OH hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptides .

Scientific Research Applications

H-Val-pro-OH hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Val-pro-OH hydrochloride involves its role as a substrate for prolidase. Prolidase cleaves the dipeptide bond between valine and proline, releasing free amino acids. This enzymatic activity is crucial for collagen turnover and tissue repair. The molecular targets include the active site of prolidase, where the peptide bond cleavage occurs .

Properties

CAS No.

105931-64-4

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H18N2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8H,3-5,11H2,1-2H3,(H,14,15)

InChI Key

GIAZPLMMQOERPN-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)N1CCCC1C(=O)O)N.Cl

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)O)N

Origin of Product

United States

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